![molecular formula C10H13Cl2F4N3OS B033997 [[2-(1,3-Dichloro-1,1,3,3-Tetrafluoro-2-Hydroxy-Propan-2-ylCyclohexylidene]Amino]Thiourea CAS No. 101564-41-4](/img/structure/B33997.png)
[[2-(1,3-Dichloro-1,1,3,3-Tetrafluoro-2-Hydroxy-Propan-2-ylCyclohexylidene]Amino]Thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the functionalization of piperidines using N-chlorosuccinimide as a chlorine source under visible-light-induced conditions . This method allows for the site-selective introduction of chlorine atoms into the molecule.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production. The use of automated synthesis and purification techniques can also enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups like amines or ethers.
科学研究应用
2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound’s potential as a drug candidate is explored due to its unique chemical properties and biological activity.
Industry: The compound may be used in the development of new materials or as a reagent in industrial processes.
作用机制
The mechanism of action of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
Similar compounds include other halogenated cyclohexanones and thiosemicarbazones, such as:
- 1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoropropane
- 3,3-Dichloro-2-hydroxy-piperidines
- 4,6-Dichloro-2-hydroxy-1,3,5-triazine
Uniqueness
The uniqueness of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
101564-41-4 |
|---|---|
分子式 |
C10H13Cl2F4N3OS |
分子量 |
370.19 g/mol |
IUPAC 名称 |
[(E)-[2-(1,3-dichloro-1,1,3,3-tetrafluoro-2-hydroxypropan-2-yl)cyclohexylidene]amino]thiourea |
InChI |
InChI=1S/C10H13Cl2F4N3OS/c11-9(13,14)8(20,10(12,15)16)5-3-1-2-4-6(5)18-19-7(17)21/h5,20H,1-4H2,(H3,17,19,21)/b18-6+ |
InChI 键 |
AWCNYHYGKNOLOT-NGYBGAFCSA-N |
SMILES |
C1CCC(=NNC(=S)N)C(C1)C(C(F)(F)Cl)(C(F)(F)Cl)O |
手性 SMILES |
C1CC/C(=N\NC(=S)N)/C(C1)C(C(F)(F)Cl)(C(F)(F)Cl)O |
规范 SMILES |
C1CCC(=NNC(=S)N)C(C1)C(C(F)(F)Cl)(C(F)(F)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


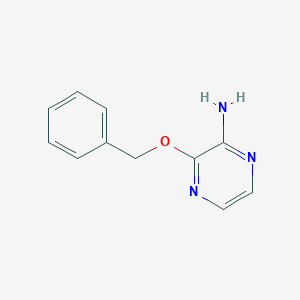
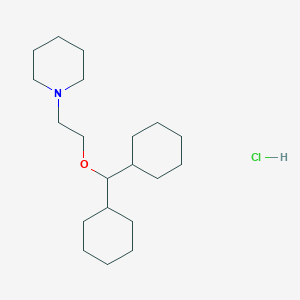
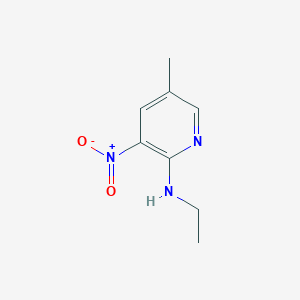
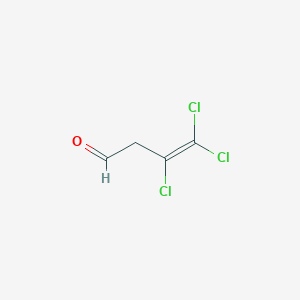


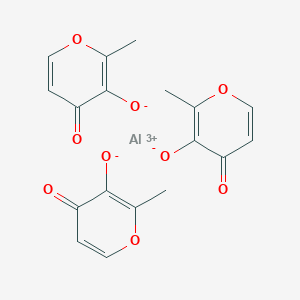
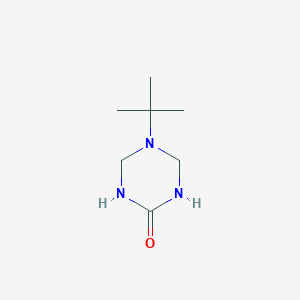
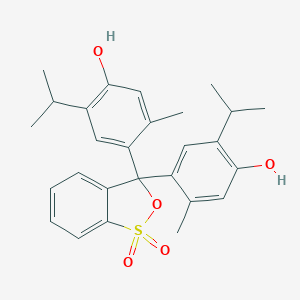
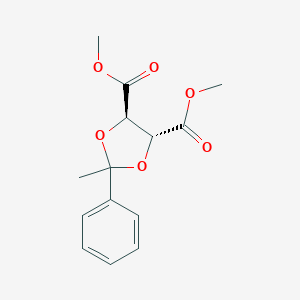
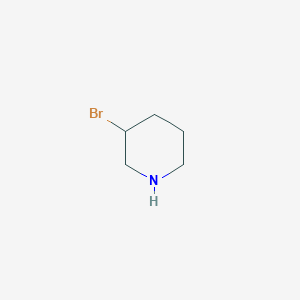
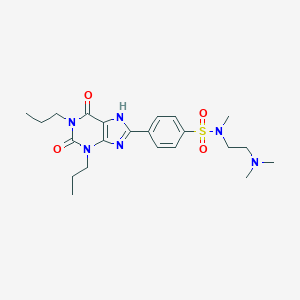
![4-[[2-[4-(methylamino)butoxy]phenyl]methyl]phenol](/img/structure/B33935.png)

